molecular formula C16H17NO B4801793 2-(2-ethoxyphenyl)isoindoline

2-(2-ethoxyphenyl)isoindoline

Cat. No.: B4801793
M. Wt: 239.31 g/mol
InChI Key: ZHSFHLPWINXFLO-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 2-ethoxyphenyl group. The isoindoline scaffold consists of a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms. The 2-ethoxyphenyl substituent introduces both steric and electronic effects, influencing the compound’s reactivity, solubility, and biological activity. X-ray crystallographic studies confirm that the 2-ethoxyphenyl residue is nearly co-planar with the adjacent heterocyclic ring, a structural feature that enhances conjugation and stabilizes the molecule .

Properties

IUPAC Name

2-(2-ethoxyphenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-18-16-10-6-5-9-15(16)17-11-13-7-3-4-8-14(13)12-17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSFHLPWINXFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)isoindoline typically involves the formation of the isoindoline core followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines. This reaction can be carried out under mild conditions, often at room temperature, and may involve hydrogenolysis to achieve selective cleavage and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindoline core.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-ethoxyphenyl)isoindoline with structurally or functionally related isoindoline derivatives, focusing on substituents, physicochemical properties, and applications.

Compound Substituents Key Properties Applications/Synthesis Reference
This compound 2-ethoxyphenyl Co-planar structure, moderate polarity Intermediate for pharmaceuticals, ligands
2-(2-(Methylsulfinyl)phenyl)isoindoline-1,3-dione Methylsulfinyl, 1,3-dione MP: 161–163°C, yellow solid, high solubility in DMSO Synthetic intermediate, redox-active agent
5-Chloro-2-(2-(phenylthio)phenyl)isoindoline-1,3-dione Phenylthio, chloro, 1,3-dione MP: 112–114°C, white solid, lipophilic Antimicrobial studies, photodynamic therapy
Etomodoline Piperidinyl ethoxy, amino, keto Bioactive, complex stereochemistry Muscle relaxant (commercial drug: Smedolin)
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid Dioxoisoindolinyl, propanoic acid Crystalline, chelating properties Metal complexation, isocoumarin synthesis
2-(2-Bromoethyl)isoindoline Bromoethyl High reactivity, alkylating agent Cross-coupling reactions, polymer chemistry
2-[(E)-(2-Hydroxynaphthalen-1-yl)methylideneamino]isoindoline-1,3-dione Hydroxynaphthalenyl, imine Fluorescent, planar conjugated system Sensor development, bioimaging

Key Comparative Insights

Structural Modifications and Electronic Effects

  • The ethoxy group in this compound provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups like chloro or sulfinyl in derivatives .
  • 1,3-Dione derivatives (e.g., compounds from ) exhibit increased polarity and hydrogen-bonding capacity, making them suitable for crystallization and coordination chemistry .

Thermal and Solubility Properties

  • The methylsulfinyl substituent in 2-(2-(methylsulfinyl)phenyl)isoindoline-1,3-dione elevates its melting point (161–163°C) compared to the parent compound, likely due to stronger intermolecular interactions .
  • Lipophilic groups (e.g., phenylthio in ) improve membrane permeability, a critical factor for bioactive molecules .

Bromoethyl and hydroxynaphthalenyl derivatives () highlight the scaffold’s versatility in synthesizing functional materials, such as sensors or polymers .

Reactivity and Functionalization

  • The dioxoisoindolinyl moiety () facilitates chelation with transition metals, enabling applications in catalysis or materials science .
  • Imine-linked derivatives () exhibit tunable fluorescence, advantageous for optical applications .

Contradictions and Limitations

  • While this compound’s co-planarity is advantageous for conjugation, bulky substituents (e.g., piperidinyl ethoxy in Etomodoline) may hinder reactivity in certain synthetic pathways .
  • Derivatives with electron-withdrawing groups (e.g., chloro, sulfinyl) often require harsher reaction conditions, limiting their utility in sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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